

# LINC00941 Expression in Normal Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | RN941   |           |
| Cat. No.:            | B610507 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Long non-coding RNAs (IncRNAs) are increasingly recognized as critical regulators of cellular processes and disease. LINC00941, a recently identified IncRNA, has garnered attention for its role in cancer progression. However, a comprehensive understanding of its expression and function in normal physiological contexts is essential for discerning its therapeutic potential and off-target effects. This technical guide provides an in-depth overview of LINC00941 expression across a wide range of normal human tissues, detailed experimental protocols for its detection and quantification, and an exploration of its known signaling pathways in tissue homeostasis.

# Quantitative Expression of LINC00941 in Normal Human Tissues

The expression of LINC00941 varies significantly across different normal human tissues. Analysis of data from the Genotype-Tissue Expression (GTEx) project provides a comprehensive overview of its transcript levels. The following table summarizes the median expression of LINC00941 in Transcripts Per Million (TPM) across a panel of normal human tissues.



| Tissue                                    | Median Expression (TPM) |
|-------------------------------------------|-------------------------|
| Adipose - Subcutaneous                    | 1.5                     |
| Adipose - Visceral (Omentum)              | 1.2                     |
| Adrenal Gland                             | 0.8                     |
| Artery - Aorta                            | 0.9                     |
| Artery - Coronary                         | 0.7                     |
| Artery - Tibial                           | 1.1                     |
| Bladder                                   | 0.5                     |
| Brain - Amygdala                          | 0.3                     |
| Brain - Anterior cingulate cortex (BA24)  | 0.4                     |
| Brain - Caudate (basal ganglia)           | 0.4                     |
| Brain - Cerebellar Hemisphere             | 0.2                     |
| Brain - Cerebellum                        | 0.2                     |
| Brain - Cortex                            | 0.4                     |
| Brain - Frontal Cortex (BA9)              | 0.4                     |
| Brain - Hippocampus                       | 0.3                     |
| Brain - Hypothalamus                      | 0.5                     |
| Brain - Nucleus accumbens (basal ganglia) | 0.4                     |
| Brain - Putamen (basal ganglia)           | 0.4                     |
| Brain - Spinal cord (cervical c-1)        | 0.3                     |
| Brain - Substantia nigra                  | 0.3                     |
| Breast - Mammary Tissue                   | 0.9                     |
| Cells - EBV-transformed lymphocytes       | 0.6                     |
| Cells - Transformed fibroblasts           | 2.5                     |







| Cervix - Ectocervix                   | 0.7 |
|---------------------------------------|-----|
| Cervix - Endocervix                   | 0.6 |
| Colon - Sigmoid                       | 0.8 |
| Colon - Transverse                    | 0.7 |
| Esophagus - Gastroesophageal Junction | 1.0 |
| Esophagus - Mucosa                    | 1.2 |
| Esophagus - Muscularis                | 0.6 |
| Fallopian Tube                        | 0.5 |
| Heart - Atrial Appendage              | 0.4 |
| Heart - Left Ventricle                | 0.3 |
| Kidney - Cortex                       | 0.6 |
| Liver                                 | 0.4 |
| Lung                                  | 1.1 |
| Minor Salivary Gland                  | 0.9 |
| Muscle - Skeletal                     | 0.3 |
| Nerve - Tibial                        | 1.8 |
| Ovary                                 | 0.5 |
| Pancreas                              | 0.4 |
| Pituitary                             | 0.7 |
| Prostate                              | 0.6 |
| Skin - Not Sun Exposed (Suprapubic)   | 3.1 |
| Skin - Sun Exposed (Lower leg)        | 2.8 |
| Small Intestine - Terminal Ileum      | 0.7 |
| Spleen                                | 0.5 |
|                                       |     |



| Stomach     | 0.8 |
|-------------|-----|
| Testis      | 0.3 |
| Thyroid     | 1.3 |
| Uterus      | 0.6 |
| Vagina      | 0.8 |
| Whole Blood | 0.2 |

Data is based on RNA-seq data from the GTEx V8 release.

# LINC00941 in Epidermal Homeostasis: A Signaling Pathway

In normal tissues, one of the most well-characterized roles of LINC00941 is in the regulation of epidermal homeostasis. It is enriched in progenitor keratinocytes and acts as a repressor of premature differentiation[1][2]. This function is mediated through its interaction with the Nucleosome Remodeling and Deacetylase (NuRD) complex[3][4][5].

LINC00941 recruits the NuRD complex, specifically interacting with the MTA2 subunit, to the promoter of the transcription factor Early Growth Response 3 (EGR3)[3][4]. This leads to the epigenetic silencing of EGR3 expression. As EGR3 is a key activator of keratinocyte differentiation genes, its repression by the LINC00941-NuRD complex prevents the premature onset of differentiation, thus maintaining the pool of progenitor keratinocytes.

Upon receiving differentiation signals, LINC00941 expression is downregulated, leading to the dissociation of the NuRD complex from the EGR3 promoter. This allows for the transcription of EGR3, which in turn activates the expression of downstream differentiation markers, such as Keratin 10, Loricrin, and components of the Small Proline-Rich (SPRR) and Late Cornified Envelope (LCE) gene clusters, ultimately leading to terminal differentiation of keratinocytes[1] [2].





Click to download full resolution via product page

LINC00941-mediated regulation of keratinocyte differentiation.

# Experimental Protocols for LINC00941 Expression Analysis

Accurate quantification of LINC00941 expression is crucial for both basic research and clinical applications. The following sections provide detailed protocols for three common methods used to analyze IncRNA expression.

## Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a highly sensitive and specific method for quantifying RNA levels. This protocol outlines the steps for measuring LINC00941 expression from total RNA samples.

Workflow Diagram:





Click to download full resolution via product page

Workflow for qRT-PCR analysis of LINC00941 expression.

### Methodology:

 Total RNA Extraction: Isolate total RNA from tissues or cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a standard Trizol-based method, following the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.



- RNA Quantification and Quality Control: Determine the concentration and purity of the
  isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be
  between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer; intact
  28S and 18S ribosomal RNA bands (or a high RNA Integrity Number, RIN) indicate good
  quality RNA.
- Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., PrimeScript™ RT reagent Kit, Takara) with random hexamers or oligo(dT) primers, according to the manufacturer's protocol. The reaction is typically incubated at 37°C for 15 minutes, followed by 85°C for 5 seconds to inactivate the reverse transcriptase[6].
- qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix (e.g., SYBR® Premix Ex Taq™ II, Takara) and LINC00941-specific primers. A typical 20 μL reaction mixture includes 10 μL of 2x SYBR Green Master Mix, 0.8 μL of each forward and reverse primer (10 μM), 2 μL of cDNA template, and 6.4 μL of nuclease-free water[6][7].
- Thermal Cycling: A standard three-step cycling protocol on an ABI 7500 Real-Time PCR machine or similar instrument is as follows: initial denaturation at 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds and 60°C for 34 seconds[6].
- Data Analysis: Determine the quantification cycle (Cq) values for LINC00941 and a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression of LINC00941 using the 2-ΔΔCq method[7].

## **Northern Blotting**

Northern blotting allows for the detection and size estimation of specific RNA molecules. This method is particularly useful for confirming the transcript size of LINC00941 and identifying potential splice variants.

#### Methodology:

• RNA Electrophoresis: Separate 10-20 μg of total RNA per lane on a 1.2% agarose gel containing formaldehyde to denature the RNA[8][9]. Run the gel in 1x MOPS buffer.



- RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via capillary transfer overnight[8].
- Cross-linking: UV-crosslink the RNA to the membrane to permanently fix it.
- Probe Synthesis and Labeling: Prepare a DNA or RNA probe complementary to a region of LINC00941. Label the probe with a non-radioactive label such as digoxigenin (DIG) or biotin using a commercial kit.
- Hybridization: Pre-hybridize the membrane in a hybridization buffer (e.g., QuikHyb, Stratagene) at 68°C for 1-2 hours. Add the denatured, labeled probe to the hybridization buffer and incubate overnight at 68°C with gentle agitation[9].
- Washing: Wash the membrane with a series of low and high stringency buffers to remove the unbound probe. For example, two washes in 2x SSC, 0.1% SDS at room temperature, followed by two washes in 0.1x SSC, 0.1% SDS at 68°C[10].
- Detection: Detect the hybridized probe using an appropriate detection system. For DIG-labeled probes, incubate the membrane with an anti-DIG antibody conjugated to alkaline phosphatase, followed by incubation with a chemiluminescent substrate (e.g., CDP-Star) and exposure to X-ray film or a digital imager[10].

## In Situ Hybridization (ISH)

In situ hybridization allows for the visualization of LINC00941 expression within the morphological context of a tissue, providing valuable information about its cellular localization.

#### Methodology:

- Tissue Preparation: Fix fresh-frozen or paraffin-embedded tissue sections on slides. For paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol[11].
- Permeabilization: Treat the sections with proteinase K to increase probe accessibility.
- Probe Hybridization: Apply a labeled RNA probe (e.g., a DIG-labeled antisense riboprobe or a set of fluorescently labeled oligonucleotide probes like RNAscope) to the tissue section



and hybridize overnight in a humidified chamber at an appropriate temperature (e.g., 65°C) [11].

- Washing: Perform stringent washes to remove unbound probes.
- Signal Detection:
  - For DIG-labeled probes: Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Develop the signal with a chromogenic substrate to produce a colored precipitate at the site of probe binding[11].
  - For fluorescent probes (e.g., RNAscope): Follow the manufacturer's protocol for signal amplification and visualization using fluorescence microscopy[12].
- Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., DAPI or hematoxylin) and mount with an appropriate mounting medium.
- Imaging: Visualize and capture images using a bright-field or fluorescence microscope.

### Conclusion

This technical guide provides a comprehensive resource for the study of LINC00941 in normal human tissues. The provided quantitative expression data offers a baseline for understanding its tissue-specific roles. The detailed experimental protocols serve as a practical guide for its detection and quantification, while the elucidated signaling pathway in epidermal homeostasis highlights its functional significance in maintaining tissue integrity. As research into lncRNAs continues to expand, a thorough understanding of their expression and function in normal physiology, as exemplified here for LINC00941, will be paramount for the development of novel therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. The long non-coding RNA LINC00941 and SPRR5 are novel regulators of human epidermal homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Detection of Long Noncoding RNA Expression by Nonradioactive Northern Blots | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. gRT-PCR analysis of lncRNAs expression [bio-protocol.org]
- 7. 4.6. Quantitative RT-PCR Validation of LncRNAs, MiRNAs, and mRNAs Expression [bio-protocol.org]
- 8. Northern Blot [protocols.io]
- 9. gladstone.org [gladstone.org]
- 10. Detection of Long Non-coding RNA Expression by Non-radioactive Northern Blots PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [LINC00941 Expression in Normal Human Tissues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610507#linc00941-expression-in-normal-human-tissues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com